Ciraparantag is classified as an antidote and is specifically targeted for reversing the effects of anticoagulants such as factor Xa inhibitors and direct thrombin inhibitors. Its development stems from the need for effective reversal agents that can quickly restore hemostasis in patients treated with anticoagulants, particularly in emergency situations where rapid intervention is critical .
The synthesis of ciraparantag involves several chemical processes to produce the trifluoroacetate salt form. The initial steps typically include the formation of the core molecular structure, followed by modifications to enhance solubility and stability. Characterization techniques such as proton nuclear magnetic resonance and mass spectrometry are employed to confirm the identity and purity of the synthesized compound. High-performance liquid chromatography is utilized to ensure that the product meets the required purity standards for clinical use .
Ciraparantag is a small molecule characterized by its unique chemical structure, which facilitates its binding to various anticoagulants. The molecular formula of ciraparantag is , and it features a trifluoroacetate moiety that contributes to its pharmacological activity. The compound's structure allows it to effectively interact with anticoagulants, neutralizing their effects by forming stable complexes .
Ciraparantag functions primarily through non-covalent interactions with anticoagulants, effectively sequestering them from their target sites in the coagulation cascade. This mechanism involves binding to both direct oral anticoagulants and heparins, leading to a rapid reversal of their anticoagulant effects. Studies have demonstrated that ciraparantag can neutralize the activity of various anticoagulants in vitro, showcasing its potential as a universal reversal agent .
The mechanism of action of ciraparantag involves its ability to bind directly to anticoagulant molecules, preventing them from interacting with their respective targets in the coagulation pathway. This binding results in the restoration of normal clotting function. Dynamic light scattering studies have shown that ciraparantag exhibits similar binding characteristics across different direct oral anticoagulants, indicating its broad applicability as a reversal agent .
Ciraparantag exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antidote in clinical settings .
Ciraparantag has significant potential applications in clinical medicine, particularly in emergency care settings where rapid reversal of anticoagulant effects is necessary. Its use has been investigated in various scenarios, including:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1